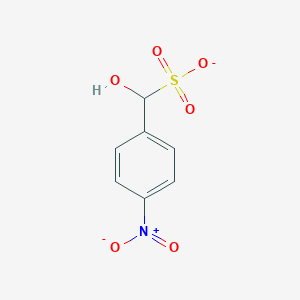![molecular formula C30H20N4O8 B273809 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B273809.png)
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone, also known as DNTTQ, is a chemical compound that has been the subject of extensive scientific research. It is a tetracyclic quinone derivative that has shown promising results in various fields, including material science and biomedical research.
Mécanisme D'action
The mechanism of action of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone can induce apoptosis in cancer cells, making it a promising anti-cancer agent. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is its versatility, as it can be used as a building block for the synthesis of various functional materials. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is its low solubility in certain solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of new applications for 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone in material science and biomedical research. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone.
Méthodes De Synthèse
The synthesis of 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone is a complex process that involves several steps. The most common method involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the intermediate product, which is then reacted with cyclohexanone to produce the final product. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been extensively studied for its potential applications in material science and biomedical research. In material science, 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has been used as a building block for the synthesis of functional materials, including organic semiconductors and electrochromic materials. In biomedical research, 4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells.
Propriétés
Nom du produit |
4,10-Bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone |
|---|---|
Formule moléculaire |
C30H20N4O8 |
Poids moléculaire |
564.5 g/mol |
Nom IUPAC |
4,10-bis(3-nitrophenyl)-1-phenyl-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
InChI |
InChI=1S/C30H20N4O8/c35-26-22-21-12-13-30(16-6-2-1-3-7-16,24(22)28(37)31(26)17-8-4-10-19(14-17)33(39)40)25-23(21)27(36)32(29(25)38)18-9-5-11-20(15-18)34(41)42/h1-15,21-25H |
Clé InChI |
GISVWMJHDHRWMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C23C=CC(C4C2C(=O)N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-])C6C3C(=O)N(C6=O)C7=CC(=CC=C7)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C23C=CC(C4C2C(=O)N(C4=O)C5=CC(=CC=C5)[N+](=O)[O-])C6C3C(=O)N(C6=O)C7=CC(=CC=C7)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)






![5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)
